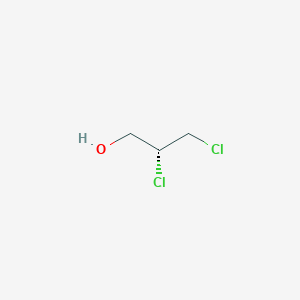

(r)-2,3-Dichloro-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

78692-89-4 |

|---|---|

Molecular Formula |

C3H6Cl2O |

Molecular Weight |

128.98 g/mol |

IUPAC Name |

(2R)-2,3-dichloropropan-1-ol |

InChI |

InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/t3-/m0/s1 |

InChI Key |

ZXCYIJGIGSDJQQ-VKHMYHEASA-N |

Isomeric SMILES |

C([C@H](CCl)Cl)O |

Canonical SMILES |

C(C(CCl)Cl)O |

Origin of Product |

United States |

Significance As a Chiral Building Block and Key Industrial Intermediate

(R)-2,3-dichloro-1-propanol, a member of the dichloropropanol (B8674427) family, is a colorless, viscous liquid with an ethereal odor. lookchem.com It is recognized for its utility as a versatile C3 chiral building block. nih.gov Chiral building blocks are optically active molecules that serve as foundational components in the synthesis of more complex, stereochemically defined molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov The specific spatial arrangement of atoms in this compound makes it a valuable precursor for creating a wide array of enantiomerically pure compounds.

Industrially, dichloropropanols are significant intermediates, primarily in the production of epichlorohydrin (B41342). alliedacademies.orgnih.gov The traditional manufacturing process of epichlorohydrin involves the hydrochlorination of allyl chloride, which results in a mixture of (R,S)-2,3-dichloro-1-propanol and 1,3-dichloro-2-propanol (B29581). alliedacademies.orgalliedacademies.org Furthermore, with the rise of biodiesel production, glycerol (B35011), a byproduct, is increasingly used as a renewable feedstock for epichlorohydrin synthesis, a process that also proceeds via dichloropropanol intermediates. nih.govalliedacademies.org Beyond its role in epichlorohydrin production, 2,3-dichloro-1-propanol (B139626) is utilized as a chemical intermediate for synthesizing various other compounds and products. lookchem.com

Table 1: Physical and Chemical Properties of 2,3-Dichloro-1-propanol

| Property | Value |

|---|---|

| Molecular Formula | C3H6Cl2O |

| Appearance | Clear colorless liquid |

| Boiling Point | 182 °C |

| Melting Point | -29.15°C |

| Flash Point | 93 °C |

| Density | 1.360 g/mL at 20 °C |

| Solubility in Water | Slightly soluble |

Data sourced from LookChem lookchem.com and Sigma-Aldrich sigmaaldrich.com

Stereochemical Considerations and Enantiomeric Purity in Chemical Synthesis

Chemo-selective Synthesis Routes

Chemo-selective synthesis aims to react with a specific functional group in a molecule that contains multiple reactive sites. For 2,3-dichloro-1-propanol, this often involves the controlled chlorination of glycerol (B35011) or reactions involving allyl compounds.

Synthesis from Glycerol Precursors via Chlorination

A primary industrial route to dichloropropanols involves the hydrochlorination of glycerol, a readily available byproduct from biodiesel production. nih.govasm.org This process typically yields a mixture of 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol. nih.govmdpi.com The reaction is generally carried out by treating glycerol with hydrogen chloride in the presence of a carboxylic acid catalyst, such as acetic acid or adipic acid. mdpi.comchemicalbook.comgoogle.com

Key parameters influencing the yield and selectivity of 2,3-dichloro-1-propanol include the molar ratio of reactants, reaction temperature, and the choice of catalyst. For instance, using adipic acid as a catalyst at 105°C with a specific molar ratio of hydrogen chloride to glycerol can yield up to 88.2% dichloropropanol (B8674427). chemicalbook.com Continuous processes have also been developed where water produced during the reaction is removed by distillation to drive the reaction forward. google.com

Table 1: Effect of Catalysts on Dichloropropanol Synthesis from Glycerol

| Catalyst | Optimal Temperature (°C) | Reaction Time (h) | Dichloropropanol Yield (%) |

|---|---|---|---|

| Acetic Acid | 100 | 2 | 87.5 chemicalbook.com |

| Adipic Acid | 105 | 10 | 88.2 chemicalbook.com |

| Malonic Acid | 110 | 3 | Not specified researchgate.net |

This table summarizes the findings from various studies on the catalytic hydrochlorination of glycerol.

Synthesis from Allyl Chloride Derivatives

Another significant pathway to 2,3-dichloro-1-propanol starts from allyl chloride. The hypochlorination of allyl chloride results in a mixture of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. iarc.fr This method is a cornerstone of traditional epichlorohydrin production processes. nih.govasm.org More advanced methods involve the direct epoxidation of allyl chloride using catalysts like titanium silicalite with hydrogen peroxide, which can then be converted to the dichloropropanol. google.com

Production from 1,2-Dichloroethane (B1671644) and Methanol

A one-step method for producing 2,3-dichloro-1-propanol involves the reaction of 1,2-dichloroethane with methanol. google.com This process is conducted under light irradiation and is catalyzed by compounds of europium, samarium, or ytterbium. google.com The reaction proceeds via the hydroxymethylation of 1,2-dichloroethane. google.com The presence of zeolite can significantly enhance the reaction rate and yield. google.com The ratio of 2,3-dichloro-1-propanol to another product, 3-chloro-1-propanol, can be controlled by adjusting the molar ratio of the reactants. google.com

Stereoselective Synthesis Approaches

To obtain the specific (R)-enantiomer of 2,3-dichloro-1-propanol, stereoselective methods are employed. These often involve enzymatic processes that can differentiate between the two enantiomers of a racemic mixture.

Enzymatic Resolution of Racemic 2,3-Dichloro-1-propanol

Kinetic resolution using enzymes is a powerful technique for separating enantiomers. In the case of 2,3-dichloro-1-propanol, enzymes like haloalcohol dehalogenases and epoxide hydrolases are utilized. psu.edursc.org These enzymes can selectively act on one enantiomer, leaving the other in high enantiomeric purity. psu.edu For example, haloalcohol dehalogenase can be used for the kinetic resolution of racemic 2,3-dichloro-1-propanol, though the process can be inhibited by the product, epichlorohydrin. psu.edu

Whole-cell biocatalysis offers an efficient and cost-effective alternative to using isolated enzymes, as it eliminates the need for enzyme purification and cofactor regeneration. d-nb.infosemanticscholar.org

Recombinant Escherichia coli cells expressing a halohydrin dehalogenase (HHDH) gene have been successfully used for the enantioselective resolution of racemic 2,3-dichloro-1-propanol to produce (S)-2,3-dichloro-1-propanol. nih.govresearchgate.net This process leaves the desired this compound unreacted. To overcome product inhibition, a biphasic system (e.g., n-heptane-aqueous) can be employed, which significantly improves substrate concentration and productivity. nih.gov

Strains of Pseudomonas species have also demonstrated the ability to selectively assimilate (R)-(+)-2,3-dichloro-1-propanol from a racemic mixture, allowing for the recovery of the (S)-(-)-enantiomer. google.comoup.com For instance, Pseudomonas sp. OS-K-29 preferentially assimilates the (R)-enantiomer, enabling the isolation of optically pure (S)-2,3-dichloro-1-propanol. oup.com Similarly, Pseudomonas putida strain MC4 can utilize 2,3-dichloro-1-propanol as a carbon and energy source, indicating its enzymatic machinery is suitable for such transformations. asm.orgcore.ac.uk The degradation in P. putida MC4 is initiated by a quinohemoprotein alcohol dehydrogenase. nih.govasm.org

Table 2: Whole-Cell Biocatalysis for Enantioselective Production

| Microorganism | Target Product | Key Enzyme(s) | Key Findings |

|---|---|---|---|

| Recombinant Escherichia coli | (S)-2,3-Dichloro-1-propanol | Halohydrin dehalogenase nih.govresearchgate.net | Biphasic system overcomes product inhibition, increasing productivity. nih.gov |

| Pseudomonas sp. OS-K-29 | (S)-2,3-Dichloro-1-propanol | Not specified | Preferentially assimilates (R)-enantiomer, leaving pure (S)-enantiomer. oup.com |

| Pseudomonas putida MC4 | Degradation of 2,3-DCP | Quinohemoprotein alcohol dehydrogenase nih.govasm.org | Can utilize 2,3-DCP as a sole carbon source. asm.orgcore.ac.uk |

This table provides an overview of different microorganisms used in the enantioselective production or degradation of 2,3-dichloro-1-propanol.

Role of Specific Halohydrin Dehalogenase Enzymes (e.g., HheC) in Enantiomeric Preference

Halohydrin dehalogenases (HHDHs) are a class of enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form the corresponding epoxides. rug.nl The enantioselectivity of these enzymes makes them powerful tools for the kinetic resolution of racemic haloalcohols. One of the most studied enzymes in this family is HheC, from the bacterium Agrobacterium radiobacter AD1. nih.gov

HheC exhibits distinct enantiomeric preferences depending on the substrate and reaction direction (i.e., epoxide formation or epoxide ring-opening). rug.nlnih.gov This selectivity is the basis for its use in synthetic applications. In the context of 2,3-dichloro-1-propanol (DCP), HheC can distinguish between the (R) and (S) enantiomers. While some degradation pathways show that the (S)-enantiomer of 2,3-DCP is less favored by HheC, alliedacademies.org the enzyme's primary utility lies in kinetic resolution, where it preferentially converts one enantiomer, leaving the other in high enantiomeric purity.

For instance, the enzyme can be used to resolve racemic epichlorohydrin, a direct precursor to DCP. In the presence of a nucleophile like nitrite, HheC from Agrobacterium radiobacter AD1 catalyzes the ring-opening of (S)-epichlorohydrin at a much faster rate than the (R)-enantiomer. This process allows for the isolation of (R)-epichlorohydrin with a high enantiomeric excess (ee) of 99% at 41% conversion. nih.gov This (R)-epichlorohydrin can then be converted to this compound.

The enantioselectivity of HheC is attributed to the specific architecture of its active site. Protein engineering studies, involving techniques like site-saturation mutagenesis, have been employed to alter and even invert the enantiopreference of HheC, further expanding its synthetic utility. nih.gov

Table 1: Kinetic Parameters of HheC with Halohydrins

Data adapted from studies on HheC from Agrobacterium radiobacter AD1. The activity for 2,3-dichloro-1-propanol is relative to that for 1,3-dichloro-2-propanol, which is set at 100%. scispace.com

Microbial Assimilation for Enantiospecific Preparation of this compound

A highly effective method for producing enantiomerically pure this compound is through the kinetic resolution of the racemic mixture using whole microbial cells. This process relies on the ability of certain microorganisms to selectively metabolize or assimilate one enantiomer, leaving the other untouched.

To prepare the (R)-enantiomer, microorganisms that preferentially consume (S)-2,3-dichloro-1-propanol are utilized. Research has identified specific bacterial strains capable of this enantiospecific assimilation. Notably, a strain of Alcaligenes sp. has been successfully used to produce this compound with an enantiomeric excess greater than 99%. researcher.life In this biotransformation, resting cells of the bacterium are incubated in a medium containing racemic 2,3-dichloro-1-propanol. The microorganism's enzymatic machinery, which includes haloalcohol dehalogenase and epoxide hydrolase, selectively degrades the (S)-enantiomer as a carbon source, allowing the (R)-enantiomer to accumulate in the medium. rsc.org

This microbial resolution method is considered highly efficient, capable of yielding the desired (R)-enantiomer with nearly perfect optical purity. researcher.lifersc.org The success of this method depends on the high stereoselectivity of the enzymes within the chosen microorganism. Several bacterial strains have been identified for their ability to grow on dichloropropanols, including species of Pseudomonas, Alcaligenes, and Agrobacterium. nih.govasm.org While some Pseudomonas species assimilate the (R)-enantiomer to produce (S)-DCP, google.com strains like Alcaligenes sp. DS-K-S38 are employed for the opposite outcome. nih.govnih.gov

Table 2: Microbial Resolution of Racemic 2,3-Dichloro-1-propanol

Asymmetric Catalysis in this compound Formation

Beyond biocatalysis, non-enzymatic asymmetric catalysis provides a powerful alternative for the synthesis of enantiopure compounds like this compound. These methods typically involve the use of a small amount of a chiral metal complex or organocatalyst to transform a prochiral or racemic starting material into a single, desired enantiomer.

One viable strategy is the asymmetric reduction of a prochiral ketone . Although direct asymmetric reduction of 1,3-dichloroacetone (B141476) to this compound is not widely documented, the principle has been successfully applied to structurally similar α-chloro aromatic ketones. For example, chiral ruthenium complexes, such as Ru(OTf)(TsDPEN)(η⁶-arene), have been shown to catalyze the asymmetric hydrogenation of various α-chloro aromatic ketones to produce the corresponding chiral chlorohydrins in high yield and excellent enantioselectivity. chemsrc.com This established methodology suggests a potential pathway where a suitable prochiral dichlorinated ketone could be stereoselectively reduced to form this compound.

A second major approach is the kinetic resolution of racemic mixtures using chiral catalysts. Hydrolytic kinetic resolution (HKR) has proven to be a practical method for resolving racemic terminal epoxides. unipd.it Chiral (salen)Co(III) complexes are highly effective catalysts for this transformation. In this process, the catalyst selectively promotes the hydrolysis of one epoxide enantiomer, leaving the unreacted epoxide in high enantiomeric purity. unipd.it Since racemic epichlorohydrin is a readily available precursor, it could be subjected to HKR to isolate (R)-epichlorohydrin, which can subsequently be converted to this compound. This method is attractive due to the use of water as a reactant and the low loadings of a recyclable catalyst required. unipd.it

Table 3: Asymmetric Catalysis Strategies for Chiral Halohydrins

Table of Mentioned Compounds

Chemical Reactivity and Transformation Mechanisms of R 2,3 Dichloro 1 Propanol

Reaction Kinetics and Mechanisms

The transformation of 2,3-dichloro-1-propanol (B139626) into valuable products like epichlorohydrin (B41342) is governed by specific reaction kinetics and mechanisms that have been the subject of detailed study.

The saponification of 2,3-dichloro-1-propanol with an alkali is a primary method for producing epichlorohydrin. doi.org This reaction involves dehydrochlorination, where the alkali facilitates the intramolecular cyclization to form the epoxide ring. aidic.it The process is complex, involving not only the main saponification reaction but also consecutive side reactions. doi.org

Kinetic investigations comparing different alkalis, such as NaOH and Ca(OH)₂, have been performed. aidic.it The reaction kinetics for the dehydrochlorination of 2,3-DCP and the subsequent hydrolysis of the formed ECH have been modeled, as shown in the table below. aidic.it

| Reaction | Alkali | Adopted Kinetic Model (mol·L⁻¹·min⁻¹) |

| DCH Dehydrochlorination | NaOH | r₁ = 2.15 × 10¹⁰ exp(-70300/RT) C₁·C₃ |

| Ca(OH)₂ | r₂ = 1.07 × 10⁹ exp(-65300/RT) C₁·C₃ | |

| ECH Hydrolysis | NaOH | r₋₁ = 2.08 × 10¹¹ exp(-90400/RT) C₂·C₃ |

| Ca(OH)₂ | r₋₂ = 9.33 × 10⁸ exp(-83700/RT) C₂·C₃ | |

| C₁, C₂, and C₃ represent the concentrations of DCH, ECH, and OH⁻, respectively. aidic.it |

Dehydrochlorination is the key chemical pathway in the conversion of dichloropropanols to epichlorohydrin. aidic.itresearchgate.net This reaction involves the elimination of a hydrogen chloride (HCl) molecule. aidic.it In the case of 2,3-dichloro-1-propanol, this occurs via an intramolecular nucleophilic substitution, where the hydroxyl group, deprotonated by a base, attacks the carbon atom bonded to the chlorine at the adjacent position, displacing the chloride ion and forming the epoxide ring of epichlorohydrin.

Kinetic studies using microreactors have allowed for precise determination of the reaction parameters. researchgate.net Research indicates that 2,3-dichloro-1-propanol is significantly less reactive than its isomer, 1,3-dichloro-2-propanol (B29581). researchgate.net The dehydrochlorination kinetics of 2,3-dichloro-1-propanol were found to be first order with respect to the hydroxyl ion concentration and second order with respect to the dichloropropanol (B8674427) concentration. researchgate.net

The determined kinetic parameters for the dehydrochlorination of 2,3-dichloro-1-propanol are summarized below:

| Parameter | Value | Temperature Range |

| Activation Energy (Ea) | 150 (±10) kJ·mol⁻¹ | 50–80 °C |

| Pre-exponential Factor (A) | 1.61 × 10²⁵ | 50–80 °C |

| Data from a study using a microchemical system to investigate intrinsic kinetics. researchgate.net |

This dehydrochlorination can also be a step in microbial degradation pathways. However, some bacterial degradation mechanisms proceed differently, for instance, through an initial oxidation of the alcohol to an aldehyde, followed by dehalogenation. nih.gov

To gain a deeper understanding of the transformation of (R)-2,3-dichloro-1-propanol, computational methods such as Density Functional Theory (DFT) have been employed. doi.org DFT simulations are powerful tools for elucidating complex reaction mechanisms at a molecular level. doi.orgresearchgate.net

Role in Multi-step Synthesis Schemes

This compound is a valuable chiral building block, primarily used as a precursor and intermediate in the synthesis of other high-value chiral chemicals.

A primary application of optically pure dichloropropanols is in the synthesis of enantiopure epichlorohydrin. psu.edu Specifically, this compound serves as a direct precursor to (S)-epichlorohydrin. nih.govresearchgate.net The conversion is achieved through a dehydrochlorination reaction, typically by treatment with an aqueous alkali such as sodium hydroxide (B78521) (NaOH). researchgate.net

This stereospecific conversion is a key step in accessing the (S)-enantiomer of epichlorohydrin, which is a versatile chiral synthon. researchgate.net The reaction proceeds with an inversion of configuration at the chiral center. Conversely, the other enantiomer, (S)-2,3-dichloro-1-propanol, is used as a precursor for the synthesis of (R)-epichlorohydrin. alliedacademies.orgalliedacademies.orgajol.info The production of optically active epichlorohydrin from the corresponding optically active dichloropropanol is a well-established synthetic strategy. google.com

| Precursor | Product | Reagent |

| This compound | (S)-Epichlorohydrin | Aqueous Alkali (e.g., NaOH) |

| (S)-2,3-dichloro-1-propanol | (R)-Epichlorohydrin | Aqueous Alkali (e.g., NaOH) |

The true value of this compound as a synthetic intermediate is realized through its conversion to (S)-epichlorohydrin, which is then used to produce a wide range of biologically active compounds. psu.edu Enantiopure epichlorohydrin is a cornerstone in the synthesis of many chiral pharmaceuticals. psu.edualliedacademies.org

β-Blockers: Many β-adrenergic blockers, a class of drugs used to manage cardiovascular diseases, are chiral. The synthesis of the active (S)-enantiomers of many β-blockers, such as propranolol (B1214883) and metoprolol, often utilizes (R)-epichlorohydrin as a starting material. researchgate.netwikipedia.org However, the synthesis of (R)-β-blockers would proceed from (S)-epichlorohydrin, which is derived from this compound. The fundamental step in these syntheses often involves the reaction of a phenoxide with epichlorohydrin to introduce the propanolamine (B44665) side chain characteristic of this drug class. wikipedia.orgtubitak.gov.tr

L-carnitine: L-carnitine is a vital compound involved in fatty acid metabolism. researchgate.net Its synthesis can be achieved from chiral C3 building blocks. While some routes start with (S)-epichlorohydrin to produce L-carnitine, other related pathways utilize by-products from these syntheses. researchgate.net For example, (R)-3-chloro-1,2-propanediol, which can be derived from the hydrolytic kinetic resolution of racemic epichlorohydrin, is used as a starting material for L-carnitine synthesis. researchgate.net This highlights the interconnectedness of these chiral synthons in producing fine chemicals.

Platelet Activating Factor (PAF): Enantiopure building blocks derived from dichloropropanols are also used in the synthesis of other important biochemicals, including the Platelet Activating Factor (PAF). alliedacademies.orgalliedacademies.org

The utility of this compound is therefore primarily as a precursor to (S)-epichlorohydrin, which opens the door to the asymmetric synthesis of numerous important chiral molecules. psu.edu

Advanced Analytical Techniques for Characterization and Quantification of R 2,3 Dichloro 1 Propanol

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of (R)-2,3-dichloro-1-propanol, particularly for assessing its enantiomeric purity and quantifying its concentration.

Chiral Gas Chromatography (GC) for Enantiomeric Purity Determination

Chiral gas chromatography (GC) is an essential technique for determining the enantiomeric purity of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, allowing for their separation and individual quantification.

The enantiomeric excess of chiral compounds, which is a measure of their purity, directly impacts the selectivity and purity of products in asymmetric synthesis. nih.gov Studies have shown that a significant number of commercially available chiral reagents contain detectable levels of enantiomeric impurities. nih.gov For chiral alcohols like this compound, GC methods using a Chiraldex G-TA chiral stationary phase have proven to be highly effective for enantioselective analysis. nih.gov

The separation mechanism in chiral GC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which is often a derivatized cyclodextrin. gcms.cz The differing stability of these complexes leads to different retention times for the (R) and (S) enantiomers, enabling their resolution. gcms.cz The accurate determination of the enantiomeric fraction is critical for understanding a compound's history and identifying potential sources of environmental contamination. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the detection and quantification of 2,3-dichloro-1-propanol (B139626) in various samples. epa.gov This method combines the separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.

For the analysis of chloropropanols like 2,3-dichloro-1-propanol, derivatization is often employed to improve the chromatographic properties and the mass spectrometric response. gavinpublishers.comnih.gov For instance, using heptafluorobutyrate derivatives can be labor-intensive but allows for the simultaneous analysis of multiple chloropropanols and produces higher-molecular-weight ion fragments that are less prone to interference. nih.gov The use of a deuterium-labeled internal standard helps to ensure precise quantification. nih.gov

GC-MS methods have been developed for the simultaneous determination of various chloropropanol (B1252657) fatty acid esters in matrices like refined corn oil. gavinpublishers.com These methods often involve a sample clean-up step, such as solid-phase extraction, followed by GC-MS analysis in selected ion monitoring (SIM) mode for targeted compounds. gavinpublishers.com Such procedures typically demonstrate good linearity, precision, and low limits of detection and quantification. gavinpublishers.com For example, one method reported a linear range of 10-200 ng mL⁻¹ for 2,3-dichloro-1-propanol. researchgate.net

Spectroscopic and Computational Approaches for Structural Elucidation

Spectroscopic techniques, in conjunction with theoretical calculations, provide deep insights into the molecular structure and conformational preferences of this compound.

Vibrational Spectroscopy (Infrared and Raman) and Conformational Analysis

Studies combining experimental spectra with theoretical calculations have been conducted to analyze the conformational stability of 2,3-dichloro-1-propanol. nih.gov The presence of a broad and intense infrared band around 3370 cm⁻¹ indicates strong intermolecular hydrogen bonding in the condensed phase. nih.gov The analysis of the vibrational spectra, supported by computational models, helps to identify the most stable conformers of the molecule. nih.gov

Theoretical Calculations of Molecular Structure and Energy Minima

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, conformational stability, and vibrational spectra of 2,3-dichloro-1-propanol. nih.govdoi.org These computational methods allow for the prediction of various molecular properties.

By calculating the potential energy surface, researchers have identified multiple distinct energy minima for 2,3-dichloro-1-propanol, corresponding to different conformers. nih.govresearchgate.net Theoretical calculations at levels like DFT-B3LYP/6-311+G** have been used to determine the relative energies of these conformers. nih.gov For 2,3-dichloro-1-propanol, the Ggg and Gtg1 structures were predicted to be the lowest energy minima. nih.gov Furthermore, the equilibrium constants for conformational interconversion can be estimated from the calculated Gibbs free energies, providing a picture of the conformational mixture at a given temperature. At 298.15 K, the equilibrium mixture is estimated to consist of approximately 49% Ggg, 27% Gtg1, 5% Ggt, and 5% Tgg conformations. nih.gov DFT has also been employed to elucidate the reaction mechanism of 2,3-dichloro-1-propanol in processes like its conversion to epichlorohydrin (B41342). doi.org

Real-time Monitoring Techniques (e.g., Online Conductivity Methods for Reaction Kinetics)

Real-time monitoring techniques are crucial for understanding and optimizing chemical reactions involving this compound. Online conductivity methods have proven to be particularly effective for studying reaction kinetics.

The saponification of 2,3-dichloro-1-propanol with an alkali to produce epichlorohydrin is a significant industrial reaction. doi.org The kinetics of this reaction can be monitored in real-time using an online conductivity method. doi.orgresearchgate.net This technique is highly accurate and avoids the need for sampling. researchgate.net The intrinsic kinetic equation for the main reaction of 2,3-dichloro-1-propanol saponification has been determined using this method. doi.org One study reported the intrinsic kinetic equation as kECH = 1.28 × 10¹² exp(−81241/RT). doi.org Such kinetic data are fundamental for developing apparent reaction models that consider factors like mass transfer performance and intrinsic kinetics, which can guide the intensification and optimization of the synthesis process. doi.org

Environmental Fate, Remediation, and Biotransformation of 2,3 Dichloro 1 Propanol and Its Enantiomers

Occurrence and Persistence in Environmental Matrices (Wastewater, Soil, Groundwater)

2,3-Dichloro-1-propanol (B139626) is primarily introduced into the environment through industrial effluents, particularly from the production of epichlorohydrin (B41342) and glycerol (B35011). chemicalbook.com Its chemical stability is greater than its isomer, 1,3-dichloro-2-propanol (B29581), contributing to its persistence in the environment. nih.govresearchgate.net While specific data on its widespread occurrence in wastewater, soil, and groundwater is not extensively detailed in the provided search results, its potential as a persistent environmental threat is acknowledged. nih.govresearchgate.net The compound is not expected to readily adsorb to soil and may move into groundwater. researchgate.net One study indicated that the half-life for the biodegradation of 2,3-dichloropropanol in two different soil types was 23.1 and 55.3 days. guidechem.com Due to its stability, 2,3-DCP is likely to be more persistent than 1,3-DCP, posing a significant environmental risk. nih.govresearchgate.net

Microbial Degradation Pathways

The biodegradation of 2,3-DCP is a critical process for its removal from contaminated environments. Several bacterial strains have been identified that can utilize this compound as a source of carbon and energy, primarily through the action of dehalogenase enzymes.

Dehalogenases are key enzymes in the microbial degradation of halogenated compounds like 2,3-DCP. mdpi.com These enzymes catalyze the cleavage of carbon-halogen bonds, initiating the breakdown of the molecule. In the case of 2,3-DCP, dehalogenase activity leads to the removal of chlorine atoms, making the resulting intermediates more amenable to further metabolic processes. nih.govresearchgate.netnih.gov For instance, a novel dehalogenase from Pseudomonas putida MC4 was found to oxidize and dehalogenate 2,3-DCP to 2-chloroacrolein (B1216256), which is then further oxidized to 2-chloroacrylic acid. nih.gov This initial step is crucial for the complete mineralization of the compound. Some bacteria have been shown to degrade only the (S)-enantiomer of 2,3-DCP. nih.gov

Several bacterial species have demonstrated the ability to utilize 2,3-DCP as their sole source of carbon and energy. This metabolic capability is a key factor in the natural attenuation and bioremediation of sites contaminated with this chemical.

Pseudomonas putida : A strain designated as MC4, isolated from contaminated soil, can grow on 2,3-DCP. nih.gov This strain utilizes a dehalogenating dehydrogenase to initiate the degradation process. nih.gov The degradation pathway involves the oxidation of 2,3-DCP to 2-chloroacrolein and subsequently to 2-chloroacrylic acid. nih.gov

Agrobacterium sp. : Strains of Agrobacterium have been isolated that are capable of completely mineralizing 2,3-DCP. nih.govresearchgate.net These bacteria can utilize both enantiomers of 2,3-DCP and are effective at high pH levels. nih.govresearchgate.net The growth of these strains on 2,3-DCP is significantly influenced by the pH and buffer capacity of the medium. nih.govresearchgate.net

The following table summarizes the key bacterial strains involved in the degradation of 2,3-DCP and their degradation mechanisms.

| Bacterial Strain | Key Enzyme/Pathway | Degradation Products | Reference |

|---|---|---|---|

| Pseudomonas putida MC4 | Dehalogenating dehydrogenase (DppA) | 2-Chloroacrolein, 2-Chloroacrylic acid | nih.gov |

| Agrobacterium sp. | Dehalogenase | Complete mineralization | nih.govresearchgate.net |

Bioremediation Strategies for Chlorinated Pollutants (e.g., 1,2,3-Trichloropropane) Involving 2,3-Dichloro-1-propanol Intermediates

Genetically engineered microorganisms have been developed to enhance the degradation of TCP by improving the initial conversion to 2,3-DCP. For example, the haloalkane dehalogenase from Rhodococcus sp. has been evolved through directed evolution to have increased activity on TCP. balewa.ch When this evolved enzyme is expressed in a bacterium that can utilize 2,3-DCP for growth, such as Agrobacterium radiobacter AD1, the resulting engineered strain can use TCP as its sole carbon and energy source. balewa.chnih.gov This strategy demonstrates the importance of 2,3-DCP as a biodegradable intermediate in the development of effective bioremediation solutions for more complex chlorinated pollutants.

Adsorption and Separation Technologies for Environmental Abatement (e.g., Macroporous Resins from Wastewater)

While biological degradation is a primary focus for the remediation of 2,3-DCP, physical and chemical methods are also employed for its removal from contaminated environments, particularly wastewater. Adsorption and separation technologies can be effective in concentrating and removing 2,3-DCP from aqueous streams.

Q & A

Q. How can genetic engineering enhance microbial degradation efficiency of 2,3-DCP?

Q. What molecular techniques characterize the stereospecificity of dehalogenases?

Q. How do contradictory findings on microbial degradation pathways inform future research?

Q. What role does 2,3-DCP play in the synthesis of chiral building blocks?

- Methodological Answer : (R)-DCP serves as a precursor for (R)-epichlorohydrin, a key intermediate in chiral drug synthesis. Biocatalytic cascades with lipases or esterases enable enantiopure product formation .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.